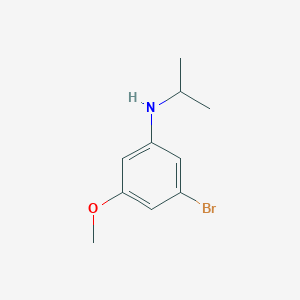
3-bromo-5-methoxy-N-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-methoxy-N-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines It features a bromine atom at the 3-position, a methoxy group at the 5-position, and an isopropyl group attached to the nitrogen atom of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-N-(propan-2-yl)aniline can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxy-N-(propan-2-yl)aniline using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-5-methoxy-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Major Products Formed
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of primary or secondary amines from nitro groups.
Aplicaciones Científicas De Investigación
3-bromo-5-methoxy-N-(propan-2-yl)aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-methoxy-N-(propan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The isopropyl group can affect the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-5-methoxyaniline: Lacks the isopropyl group, which may affect its reactivity and biological activity.
5-methoxy-N-(propan-2-yl)aniline:
3-bromo-N-(propan-2-yl)aniline: Lacks the methoxy group, affecting its electronic properties and reactivity.
Uniqueness
3-bromo-5-methoxy-N-(propan-2-yl)aniline is unique due to the combination of substituents on the aniline ring, which can impart distinct chemical and biological properties. The presence of both bromine and methoxy groups can enhance its reactivity in substitution and oxidation reactions, while the isopropyl group can influence its pharmacokinetic profile in medicinal applications.
Propiedades
IUPAC Name |
3-bromo-5-methoxy-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)12-9-4-8(11)5-10(6-9)13-3/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXSJLHDGBPNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-fluoro-3-methoxyphenyl)methyl]-2-methylpropan-1-amine](/img/structure/B7973708.png)
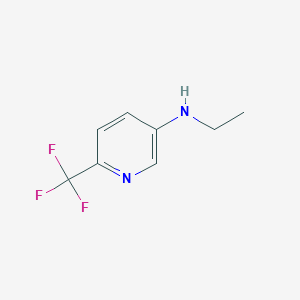
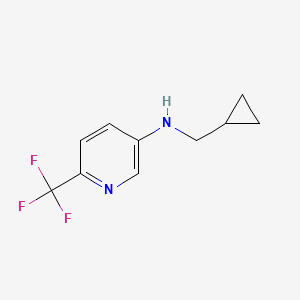

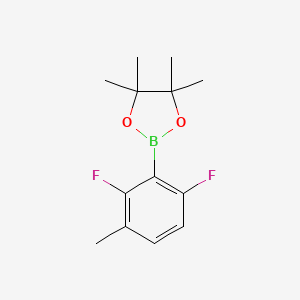

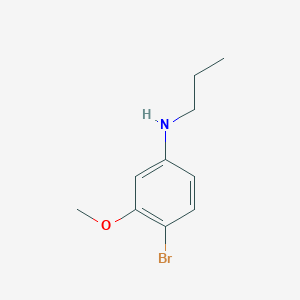
![3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline](/img/structure/B7973761.png)
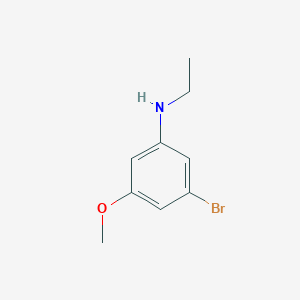
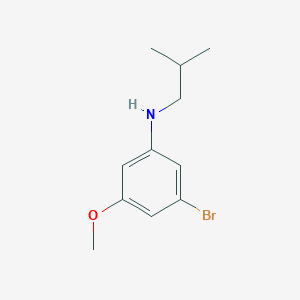
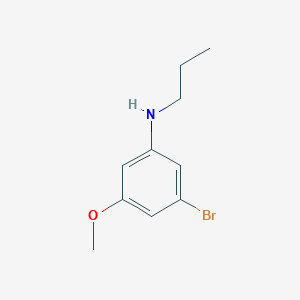
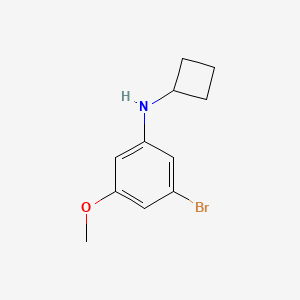
![N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine](/img/structure/B7973796.png)

